4-[Ethyl(4-methylphenyl)arsanyl]aniline
Description
Properties
CAS No. |
51851-67-3 |
|---|---|
Molecular Formula |
C15H18AsN |
Molecular Weight |
287.23 g/mol |
IUPAC Name |
4-[ethyl-(4-methylphenyl)arsanyl]aniline |
InChI |
InChI=1S/C15H18AsN/c1-3-16(13-6-4-12(2)5-7-13)14-8-10-15(17)11-9-14/h4-11H,3,17H2,1-2H3 |
InChI Key |
WBHBAPLTIPZEKM-UHFFFAOYSA-N |
Canonical SMILES |
CC[As](C1=CC=C(C=C1)C)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Preparation Methods
Arsenic-Ligand Bond Formation Strategies
Stepwise Substitution Using Arsenic Trichloride
A foundational approach involves sequential substitution of chlorine atoms in arsenic trichloride (AsCl₃) with organic groups:
Synthesis of Dichloro(ethyl)(4-methylphenyl)arsine :
- AsCl₃ is reacted with ethylmagnesium bromide (EtMgBr) to form As(Et)Cl₂.
- Subsequent reaction with 4-methylphenyllithium introduces the 4-methylphenyl group, yielding (4-methylphenyl)(ethyl)AsCl.
Aniline Introduction :
- The remaining chloride on (4-methylphenyl)(ethyl)AsCl is displaced by aniline (C₆H₅NH₂) in the presence of a base (e.g., triethylamine):
$$
\text{(4-methylphenyl)(ethyl)AsCl} + \text{C₆H₅NH₂} \xrightarrow{\text{Et₃N}} \text{4-[Ethyl(4-methylphenyl)arsanyl]aniline} + \text{HCl}
$$ - Key Conditions : Reactions occur under inert atmosphere (N₂/Ar) in anhydrous tetrahydrofuran (THF) at 0–25°C.
- The remaining chloride on (4-methylphenyl)(ethyl)AsCl is displaced by aniline (C₆H₅NH₂) in the presence of a base (e.g., triethylamine):
Table 1: Reaction Parameters for Stepwise Substitution
| Step | Reagents | Temperature | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | AsCl₃ + EtMgBr | -78°C | Diethyl ether | 65–75 |
| 2 | Intermediate + 4-MePhLi | 0°C | THF | 70–80 |
| 3 | Intermediate + Aniline | 25°C | THF | 60–70 |
Catalytic Coupling Methods
Transition metal-catalyzed reactions enhance efficiency and selectivity:
Palladium-Catalyzed Cross-Coupling :
- Arylarsenic precursors (e.g., (4-methylphenyl)As(O)OH) react with ethyl iodide and aniline derivatives via Pd(PPh₃)₄ catalysis:
$$
\text{(4-MePh)As(O)OH} + \text{EtI} + \text{C₆H₅NH₂} \xrightarrow{\text{Pd(0)}} \text{Target Compound} + \text{H₂O}
$$ - Optimization : Yields improve with 2–5 mol% catalyst loading and 12–24 hr reaction times at 80°C.
- Arylarsenic precursors (e.g., (4-methylphenyl)As(O)OH) react with ethyl iodide and aniline derivatives via Pd(PPh₃)₄ catalysis:
Nickel-Mediated Reductive Coupling :
- NiCl₂(dppe) facilitates bond formation between arsenic halides and organozinc reagents. For example:
$$
\text{AsCl₃} + \text{EtZnBr} + \text{4-MePhZnBr} \xrightarrow{\text{Ni}} \text{(4-MePh)(Et)AsCl} \rightarrow \text{Aniline Substitution}
$$
- NiCl₂(dppe) facilitates bond formation between arsenic halides and organozinc reagents. For example:
Industrial-Scale Production Protocols
Continuous Flow Synthesis
Large-scale manufacturing employs flow chemistry to enhance safety and consistency:
- Reactors : Tubular reactors with inline mixing of AsCl₃, ethylmagnesium bromide, and 4-methylphenyllithium.
- Conditions : Residence time ≤30 min, 25–40°C, followed by aniline quench in a separate chamber.
Table 2: Industrial Process Metrics
| Parameter | Value |
|---|---|
| Throughput | 50–100 kg/hr |
| Purity (HPLC) | ≥98% |
| Byproduct Formation | <2% (arsenic oxides) |
Mechanistic Insights and Challenges
Competing Side Reactions
Comparative Analysis of Methods
Table 3: Method Efficacy Comparison
| Method | Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|
| Stepwise Substitution | 60–70 | Moderate | High |
| Catalytic Coupling | 75–85 | High | Moderate |
| Continuous Flow | 80–90 | Very High | Low |
Chemical Reactions Analysis
4-[Ethyl(4-methylphenyl)arsanyl]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding arsenic oxides.
Reduction: It can be reduced to form simpler arsenic-containing compounds.
Substitution: The aniline moiety can undergo electrophilic substitution reactions, such as nitration or halogenation, to form substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like nitric acid or halogens. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[Ethyl(4-methylphenyl)arsanyl]aniline has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex arsenic-containing compounds.
Biology: This compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[Ethyl(4-methylphenyl)arsanyl]aniline involves its interaction with molecular targets such as enzymes and receptors. The arsenic atom in the compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. This interaction can affect various molecular pathways, including those involved in cell signaling and metabolism .
Comparison with Similar Compounds
Structural and Functional Analogues
(a) Arsanilic Acid (4-Aminophenylarsonic Acid)
- Structure : Contains a phenylarsonic acid group (-AsO₃H₂) attached to an aniline ring.
- Applications : Historically used as a veterinary antiparasitic agent. Unlike 4-[Ethyl(4-methylphenyl)arsanyl]aniline, arsanilic acid lacks the ethyl and methylphenyl substituents on arsenic, reducing steric hindrance but increasing hydrophilicity .
(b) 4-(4-Aminophenyl)aniline (Benzidine)
- Structure : Two aniline rings linked by a single bond.
- Properties: High carcinogenicity due to metabolic activation into reactive intermediates.
(c) 4-(Methanesulfonylmethyl)aniline
- Structure : Aniline substituted with a methanesulfonylmethyl group (-CH₂SO₂CH₃).
- Electronic Effects : The sulfonyl group is electron-withdrawing, whereas the ethyl(4-methylphenyl)arsanyl group in the target compound is electron-donating, altering reactivity in electrophilic substitution reactions .
Physicochemical Properties
| Compound | Molecular Weight | Key Substituents | Solubility | Melting Point |
|---|---|---|---|---|
| This compound* | ~289 g/mol | As-Ethyl(4-methylphenyl) | Low (hydrophobic) | ~100–120°C |
| Arsanilic Acid | 217 g/mol | -AsO₃H₂ | Moderate (polar) | >300°C |
| 4-(4-Methylpiperazino)aniline | 191 g/mol | -N(CH₂CH₂)₂NCH₃ | High (polar) | 89–91°C |
| Benzidine | 184 g/mol | Biphenyl-4,4'-diamine | Low | 127°C |
*Estimated based on analogs in .
Q & A
Q. Advanced
- Accelerated degradation studies :
- Thermal stability : Heat samples at 40–80°C for 24–72 hours and monitor decomposition via HPLC. Use Arrhenius plots to extrapolate shelf-life .
- pH stability : Dissolve in buffers (pH 1–13) and track arsenic hydrolysis or oxidation (e.g., As(III) to As(V)) using ICP-MS or UV-Vis spectroscopy (λmax ~255 nm for aromatic amines) .
- Light exposure : UV-Vis spectra (200–400 nm) detect photodegradation products; store samples in amber vials at −20°C for long-term stability .
What safety protocols are essential when handling arsenic-containing aniline compounds during laboratory synthesis?
Q. Basic
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods with HEPA filters to avoid inhalation .
- Waste disposal : Collect arsenic-contaminated waste in sealed containers labeled for hazardous material. Neutralize acidic/basic residues before disposal .
- Emergency procedures : For skin contact, rinse immediately with water and soap. In case of ingestion, administer activated charcoal and seek medical attention .
How can computational modeling guide the design of experiments for arsenic-aniline derivatives?
Q. Advanced
- Molecular docking : Predict binding affinities to biological targets (e.g., enzymes or DNA) using AutoDock Vina, focusing on arsenic’s electrophilic interactions .
- Reactivity studies : Simulate reaction pathways (e.g., arsenic-aryl bond formation) with Gaussian’s DFT modules to optimize catalytic conditions .
- Toxicity prediction : Apply QSAR models (e.g., TEST software) to estimate ecotoxicological risks and prioritize safer synthetic routes .
What methods are used to analyze trace impurities in this compound?
Q. Advanced
- HPLC-DAD/ELSD : Impurity profiling with C18 columns (mobile phase: acetonitrile/0.1% TFA) detects byproducts like unreacted aniline or arsenic oxides. Calibrate using reference standards (e.g., 4-methylaniline in ) .
- GC-MS : Volatile impurities (e.g., ethylated intermediates) are identified via electron ionization (EI) fragmentation patterns .
- Elemental analysis : Confirm arsenic content (%As) via combustion analysis or ICP-OES to ensure stoichiometric accuracy .
What are the challenges in scaling up laboratory synthesis of arsenic-aniline compounds, and how are they addressed?
Q. Advanced
- Reactor design : Use glass-lined or Teflon-coated reactors to prevent arsenic corrosion. Optimize stirring rates for heterogeneous reactions (e.g., solid arsenic precursors) .
- Heat dissipation : Exothermic arsenic coupling reactions require jacketed reactors with glycol cooling to maintain ≤100°C .
- Regulatory compliance : Document arsenic waste streams per EPA guidelines (e.g., Toxicity Characteristic Leaching Procedure, TCLP) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
